



# AZD1940: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZD1940** is a peripherally selective cannabinoid agonist that demonstrates high affinity for both the CB1 and CB2 receptors.[1] Developed by AstraZeneca, it was initially investigated for the treatment of neuropathic pain.[1] The rationale behind its development was to achieve analgesic effects by targeting peripheral cannabinoid receptors, thereby avoiding the central nervous system (CNS) side effects typically associated with cannabinoid agonists.[1][2] Despite promising preclinical results in animal models, **AZD1940** did not demonstrate sufficient analgesic efficacy in human clinical trials and produced unexpected central side effects, leading to the discontinuation of its development.[1] These application notes provide a comprehensive overview of the experimental protocols and data related to **AZD1940**.

### **Mechanism of Action**

AZD1940 is an orally active, full agonist for both human CB1 and CB2 receptors.[3] Cannabinoid receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.[3] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found on immune cells.[3] Both receptors are also present on peripheral sensory nerve fibers, and their activation can mediate analgesia.[3] AZD1940 was designed to have low brain uptake at analgesic doses, thus selectively targeting these peripheral receptors to reduce pain without CNS side effects.[3]



## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: AZD1940 signaling pathway in peripheral sensory neurons.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data for **AZD1940** from preclinical and clinical studies.

## **Table 1: Preclinical Receptor Binding Affinity of**

**AZD1940** 

| Receptor     | Species | pKi Value | Reference |
|--------------|---------|-----------|-----------|
| CB1 Receptor | Human   | 7.93      | [3]       |
| CB2 Receptor | Human   | 9.06      | [3]       |

Table 2: Clinical Trial Data for AZD1940 in Post-

**Operative Dental Pain** 

| Treatment Group (n)  | Primary Outcome:<br>Pain VAS AUC 0-8h<br>(mean ± SD) | Time to Rescue<br>Medication<br>(minutes, median) | Reference |
|----------------------|------------------------------------------------------|---------------------------------------------------|-----------|
| AZD1940 800 μg (61)  | Not statistically different from placebo             | No significant<br>difference from<br>placebo      |           |
| Placebo (59)         | -                                                    | -                                                 |           |
| Naproxen 500 mg (31) | Significantly lower than placebo (p < 0.0001)        | Significantly longer than placebo                 |           |

## Table 3: Clinical Trial Data for AZD1940 in Capsaicin-Induced Pain



| Treatment Group | Outcome Measures                                       | Result                                               | Reference |
|-----------------|--------------------------------------------------------|------------------------------------------------------|-----------|
| AZD1940 400 μg  | Ongoing pain, primary<br>and secondary<br>hyperalgesia | No significant<br>attenuation compared<br>to placebo | [4]       |
| AZD1940 800 μg  | Ongoing pain, primary<br>and secondary<br>hyperalgesia | No significant attenuation compared to placebo       | [4]       |
| Placebo         | -                                                      | -                                                    | [4]       |

## **Experimental Protocols**

The following sections provide detailed methodologies for key experiments involving AZD1940.

# Preclinical Studies: Cannabinoid Receptor Binding Assay (Representative Protocol)

This protocol is a representative example based on standard radioligand binding assays used to determine the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of **AZD1940** for human CB1 and CB2 receptors.

#### Materials:

- HEK293 cells stably expressing human CB1 or CB2 receptors
- Membrane preparation buffer (e.g., Tris-HCl, EDTA, MgCl2)
- Radioligand (e.g., [3H]CP-55,940)
- Non-specific binding control (e.g., WIN-55,212-2)
- AZD1940 at various concentrations
- Scintillation fluid and counter



#### Procedure:

- Membrane Preparation:
  - Culture HEK293 cells expressing either CB1 or CB2 receptors.
  - Harvest cells and homogenize in ice-cold membrane preparation buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  - Centrifuge the supernatant at high speed to pellet the cell membranes.
  - Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

#### Binding Assay:

- In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 μg of protein).
- Add a fixed concentration of the radioligand (e.g., [3H]CP-55,940 at a concentration near its Kd).
- Add varying concentrations of AZD1940 to compete with the radioligand for binding.
- For total binding, add only the radioligand and membranes.
- For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled cannabinoid agonist (e.g., WIN-55,212-2).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

#### Detection:

 Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.



- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the AZD1940 concentration to generate a competition curve.
  - Determine the IC50 value (the concentration of AZD1940 that inhibits 50% of the specific binding of the radioligand).
  - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# Preclinical Studies: Rodent Model of Neuropathic Pain (Representative Protocol)

This protocol describes a common model of neuropathic pain in rats, which was likely used in the preclinical evaluation of **AZD1940**.

Objective: To evaluate the analysesic efficacy of **AZD1940** in a rat model of neuropathic pain.

#### Materials:

- Sprague-Dawley rats
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- AZD1940 at various doses
- · Vehicle control



- Von Frey filaments for assessing mechanical allodynia
- Plantar test apparatus for assessing thermal hyperalgesia

#### Procedure:

- Induction of Neuropathic Pain (Spinal Nerve Ligation Model):
  - Anesthetize the rat.
  - Make a small incision to expose the L5 and L6 spinal nerves.
  - Tightly ligate the L5 and L6 spinal nerves.
  - Suture the incision and allow the animal to recover.
- Behavioral Testing:
  - Allow several days for the development of neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia in the paw of the affected hind limb.
  - Mechanical Allodynia: Place the rat on a wire mesh platform. Apply Von Frey filaments of increasing force to the plantar surface of the paw and record the paw withdrawal threshold.
  - Thermal Hyperalgesia: Place the rat in a chamber with a glass floor. Apply a radiant heat source to the plantar surface of the paw and record the paw withdrawal latency.
- Drug Administration and Efficacy Testing:
  - Administer AZD1940 orally at various doses or a vehicle control to different groups of rats.
  - At specified time points after drug administration, repeat the behavioral tests for mechanical allodynia and thermal hyperalgesia.
  - Compare the paw withdrawal thresholds and latencies between the AZD1940-treated groups and the vehicle control group.



- Data Analysis:
  - Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if AZD1940 significantly reduces pain behaviors compared to the vehicle control.

# Clinical Trial: Post-Operative Dental Pain Study (NCT00659490)

Objective: To investigate the analgesic efficacy of a single dose of **AZD1940** in patients experiencing pain after the surgical removal of an impacted mandibular third molar.[5][6]

Study Design: A randomized, double-blind, placebo-controlled study.[7]

Patient Population: Healthy males or non-fertile females scheduled for the surgical removal of one impacted mandibular third molar.[6]

#### Interventions:

- AZD1940 (800 μg, single oral dose)[7]
- Naproxen (500 mg, single oral dose, active comparator)[7]
- Placebo (single oral dose)[7]

#### Primary Outcome Measure:

 Pain intensity as measured by the Visual Analogue Scale (VAS) Area Under the Curve (AUC) from 0 to 8 hours post-surgery.

#### Secondary Outcome Measures:

- Time to first rescue medication (acetaminophen).[2]
- Patient's global evaluation of the study medication.
- Pain on jaw movement.[6]



#### Experimental Workflow:



Click to download full resolution via product page

Caption: Workflow for the AZD1940 post-operative dental pain clinical trial.



## **Clinical Trial: Capsaicin-Induced Pain Study**

Objective: To evaluate the analgesic efficacy and psychoactive effects of **AZD1940** in a human model of capsaicin-induced pain and hyperalgesia.[4]

Study Design: A randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study.[4]

Patient Population: 44 healthy male volunteers aged 20-45 years.[4]

#### Interventions:

- AZD1940 (400 μg and 800 μg, single oral doses)[4]
- Placebo (single oral dose)[4]

#### **Outcome Measures:**

- Pain intensity following intradermal capsaicin injection, assessed using a VAS.[4]
- Primary and secondary hyperalgesia induced by topical capsaicin cream, assessed by heat pain thresholds and the area of mechanical allodynia.[4]
- CNS effects assessed using Visual Analogue Mood Scales (VAMS).[4]

Experimental Workflow:





Click to download full resolution via product page

Caption: Workflow for the AZD1940 capsaicin-induced pain clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Study to investigate the Safety, Tolerability and Pharmacokinetics of AZD1940 [astrazenecaclinicaltrials.com]
- 6. AZD-1940 Wikipedia [en.wikipedia.org]
- 7. digital.csic.es [digital.csic.es]
- To cite this document: BenchChem. [AZD1940: Application Notes and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#azd1940-experimental-protocol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com